oxepane-4-carbonitrile
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Overview
Description
Oxepane-4-carbonitrile is an organic compound characterized by a seven-membered ring structure containing an oxygen atom and a nitrile group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxepane-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the organocatalytic oxa-conjugate addition reaction has been employed to synthesize oxepanes, including this compound . This method utilizes α, β-unsaturated carbonyl compounds and alcohols in the presence of an organocatalyst to form the oxepane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar cyclization reactions as those used in laboratory synthesis, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxepane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The nitrile group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxepane-4-carboxylic acid, while reduction can produce oxepane-4-amine. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Oxepane-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into this compound derivatives explores their potential as pharmaceutical agents.
Mechanism of Action
The mechanism by which oxepane-4-carbonitrile exerts its effects depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Oxepane-4-carbonitrile can be compared to other oxepane derivatives and related compounds:
Oxepane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Oxepane-4-amine: Contains an amine group instead of a nitrile group.
Oxetanes: Four-membered ring analogs that exhibit different reactivity and properties.
This compound is unique due to its seven-membered ring structure and the presence of a nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
1505943-32-7 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.2 |
Purity |
95 |
Origin of Product |
United States |
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